molecular formula C13H9BrFN3 B8212448 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine

Cat. No.: B8212448
M. Wt: 306.13 g/mol
InChI Key: GTGQLQJJYAEGQI-UHFFFAOYSA-N
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Description

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine is a brominated imidazo[1,2-a]pyrazine derivative featuring a 3-fluorophenylmethyl substituent at the 8-position. Imidazo[1,2-a]pyrazines are bicyclic heterocycles with a fused imidazole and pyrazine ring, widely explored for their diverse pharmacological activities, including anticancer, antiviral, and bronchodilatory effects . The bromine atom at position 6 and the fluorinated benzyl group at position 8 likely enhance its binding affinity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

6-bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3/c14-12-8-18-5-4-16-13(18)11(17-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQLQJJYAEGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=CN3C2=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-fluorobenzyl bromide with 2-aminopyrazine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Imidazo[1,2-a]pyrazines

6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile (Compound 23)
  • Structure: Bromine at position 6, methylamino at position 8, and cyano group at position 3.
  • Activity : Exhibits potent antibronchospastic activity (EC₅₀ = 0.03 µM in guinea pig trachea) without CNS stimulatory side effects, surpassing theophylline .
  • Key Difference: The 3-cyano group and methylamino substituent enhance bronchodilatory efficacy, whereas the target compound’s 3-fluorophenylmethyl group may favor lipophilicity and receptor binding .
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
  • Structure : Bromine at position 8, chlorine at position 6, and methyl at position 3.
  • Key Difference: Halogen placement (Br at 8 vs.

Imidazo[1,2-a]pyrazines with Aromatic Substituents

8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (Compound 4)
  • Structure : Piperazinyl group at position 6.
  • Activity : High affinity for α₂-adrenergic receptors (Ki = 1.2 nM) and hypoglycemic effects in ob/ob mice .
  • Key Difference : The piperazinyl group enables receptor selectivity, contrasting with the target compound’s 3-fluorophenylmethyl moiety, which may favor kinase or ATPase inhibition .

Comparison with Heterocyclic Variants: Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines, which replace the pyrazine ring with pyridine, show distinct pharmacological profiles:

2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b)
  • Structure: Pyridine core with aminophenyl and tert-butyl groups.
  • Activity : Superior anticancer activity (IC₅₀ = 11 µM against Hep-2, HepG2, and MCF-7 cells) compared to imidazo[1,2-a]pyrazine analogs due to reduced nitrogen content, enhancing membrane permeability .
  • Key Difference : Pyridine derivatives generally exhibit stronger fluorescence and anticancer activity than pyrazines, attributed to electronic modulation .

Anticancer Activity

  • Imidazo[1,2-a]pyrazines : Moderate activity (e.g., compound 10i: IC₅₀ ~20–30 µM) due to electron-withdrawing nitro groups causing steric hindrance .
  • Imidazo[1,2-a]pyridines : Enhanced potency (e.g., compound 12b: IC₅₀ = 11 µM) via electron-donating groups (amines) improving target interaction .
  • Target Compound : The 6-bromo and 3-fluorophenylmethyl groups may optimize DNA-binding or kinase inhibition, though specific assays are needed .

Antiviral and Antiulcer Activity

  • Antiviral : Imidazo[1,2-a]pyrazines with 2-phenyl-3-amine scaffolds inhibit influenza A virus (e.g., compounds 11 and 12) .
  • Antiulcer: 3-Cyanomethyl or 3-amino substituents (e.g., Sch 28080) inhibit H+/K+-ATPase, with log P values critical for activity .

Data Table: Key Analogs and Activities

Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Therapeutic Area Reference
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine 6-Br, 8-(3-F-C₆H₄CH₂) Pending assays Inferred anticancer N/A
6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile 6-Br, 8-NHCH₃, 3-CN EC₅₀ = 0.03 µM (trachea) Bronchodilator
2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine Pyridine core, 2-PhNH₂, 3-NHtBu IC₅₀ = 11 µM (Hep-2, MCF-7) Anticancer
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine 8-Piperazinyl Ki = 1.2 nM (α₂-adrenergic) Hypoglycemic/Receptor antagonist

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